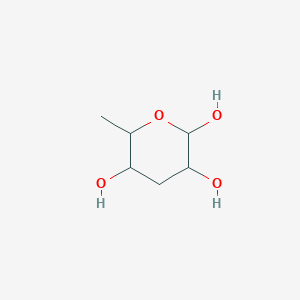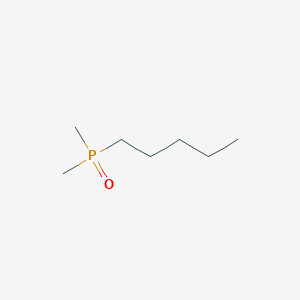
Phosphine oxide, dimethylpentyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine oxide, dimethylpentyl-, is an organophosphorus compound characterized by the presence of a pentavalent phosphorus atom bonded to an oxygen atom and two methyl groups. This compound is part of the broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: Phosphine oxides are typically synthesized through the oxidation of their corresponding phosphine precursors. One common method involves the reaction of chlorophosphines with water or alcohols. For example, dimethylpentylphosphine oxide can be prepared by the hydrolysis of chlorodimethylpentylphosphine:
Me2PCl+H2O→Me2P(O)H+HCl
Industrial Production Methods: In industrial settings, the production of phosphine oxides often involves the use of organometallic reagents such as Grignard reagents. The reaction of diethylphosphite with methylmagnesium bromide, followed by hydrolysis, is a common industrial method:
(C2H5O)2P(O)H+3CH3MgBr→(CH3)2P(O)MgBr+2MgBr(OC2H5)
(CH3)2P(O)MgBr+H2O→(CH3)2P(O)H+2MgBr(OH)
化学反应分析
Types of Reactions: Phosphine oxide, dimethylpentyl-, undergoes various chemical reactions, including:
Oxidation: Phosphine oxides can be further oxidized to form phosphonic acids.
Reduction: Reduction of phosphine oxides to phosphines is a common reaction, often using silanes or other reducing agents.
Substitution: Phosphine oxides can participate in substitution reactions, where the oxygen atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Silanes, such as tetramethyldisiloxane (TMDS), are often used in the presence of catalysts like titanium isopropoxide.
Substitution: Reagents like alkyl halides and formaldehyde are used for substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Various substituted phosphine oxides.
科学研究应用
Phosphine oxide, dimethylpentyl-, has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.
作用机制
The mechanism of action of phosphine oxide, dimethylpentyl-, involves its ability to act as a ligand, forming complexes with various metal ions. This compound can stabilize reactive intermediates and facilitate catalytic reactions. The phosphoryl group (P=O) is highly polar, allowing it to interact with a wide range of molecular targets and pathways.
相似化合物的比较
Phosphine oxide, dimethylpentyl-, can be compared with other similar compounds such as:
Dimethylphosphine oxide: Similar in structure but lacks the pentyl group.
Diphenylphosphine oxide: Contains phenyl groups instead of methyl and pentyl groups.
Phosphine sulfides: Similar in structure but contain sulfur instead of oxygen.
Uniqueness: Phosphine oxide, dimethylpentyl-, is unique due to its specific combination of methyl and pentyl groups, which confer distinct chemical properties and reactivity compared to other phosphine oxides.
By understanding the synthesis, reactions, applications, and mechanisms of phosphine oxide, dimethylpentyl-, researchers can further explore its potential in various scientific and industrial fields.
属性
CAS 编号 |
39763-51-4 |
|---|---|
分子式 |
C7H17OP |
分子量 |
148.18 g/mol |
IUPAC 名称 |
1-dimethylphosphorylpentane |
InChI |
InChI=1S/C7H17OP/c1-4-5-6-7-9(2,3)8/h4-7H2,1-3H3 |
InChI 键 |
GGOKCNIPSSHBDS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCP(=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14081971.png)
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B14081972.png)
![3-(5-fluoro-2-hydroxyphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081979.png)

![Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro-](/img/structure/B14081987.png)
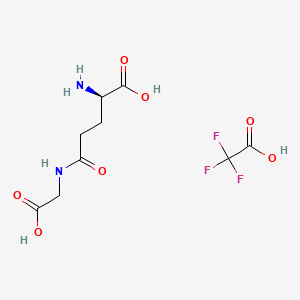


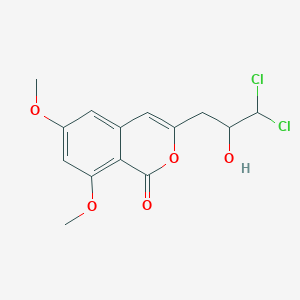
![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
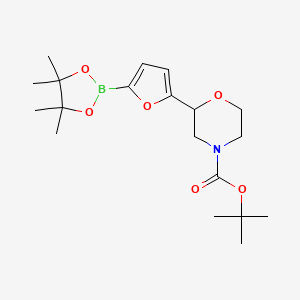
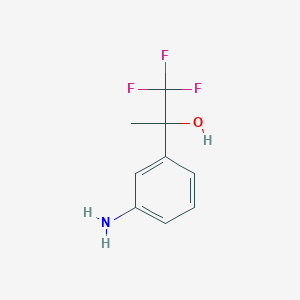
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
